![molecular formula C16H17NO3 B2418720 1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 56658-26-5](/img/structure/B2418720.png)

1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

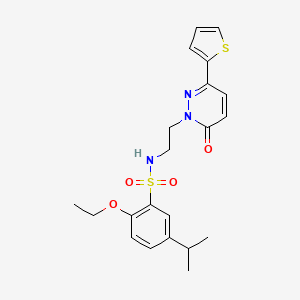

The compound “1’-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4’-piperidine]-1-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is part of a piperidine ring (a six-membered ring with one nitrogen atom) and a benzofuran ring (a fused ring system consisting of a benzene ring and a furan ring). The compound also contains a cyclopropanecarbonyl group, which consists of a three-membered cyclopropane ring attached to a carbonyl group (C=O) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic structure, the benzofuran ring, and the cyclopropanecarbonyl group. The presence of these functional groups would likely impart specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group could make the compound susceptible to reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group could increase its reactivity, while the cyclic structures could influence its stability and solubility .Scientific Research Applications

Sigma Receptor Ligands

Compounds with structures similar to 1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one have been synthesized and evaluated for their affinity and selectivity towards sigma (σ) receptors, which are implicated in several biological processes. The studies focused on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines], revealing that certain derivatives display high affinity for sigma(1) receptors, indicating potential for the development of new pharmacological agents. For example, compounds with a cyano group in position 3 of the spirocycle showed high sigma(1) receptor affinity and selectivity. The research identified potent sigma(1) receptor ligands, highlighting their significance in drug discovery and development (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibitors

Spirocyclic compounds, including those related to 1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one, have also been investigated for their ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Novel spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives were identified as HDAC inhibitors. These compounds demonstrated antiproliferative activity against various tumor cell lines and showed good oral bioavailability and tumor growth inhibition in murine xenograft models, indicating their potential as therapeutic agents in cancer treatment (Varasi et al., 2011).

Conformational Switching and Radical Cyclization

The synthesis and evaluation of compounds structurally related to 1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one have also been reported, highlighting their role in conformational switching and radical cyclization. These processes are critical for the synthesis of complex organic compounds with potential medicinal applications. Studies on radical cyclization of related compounds provided insights into the synthesis of spiro[indole-3,4'-piperidine] and similar structures, offering pathways for the development of new chemical entities with potential pharmacological activities (Sulsky et al., 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound 1’-Cyclopropanecarbonyl-3H-Spiro[2-Benzofuran-1,4’-Piperidine]-3-One is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the central nervous system, σ1 receptors play key roles in the regulation of various neurotransmitter systems, neuroplasticity, and neuroprotection.

Mode of Action

The compound acts as a σ1 receptor antagonist . It binds to the σ1 receptor with a high affinity, blocking its action. This prevents the σ1 receptor from carrying out its role in modulating neuronal signal transmission. The compound has extraordinarily high σ1/σ2 selectivity (>1100), meaning it preferentially binds to the σ1 receptor over the σ2 receptor .

Pharmacokinetics

It is known that the compound is rapidly metabolized by liver microsomes . The major metabolites identified are an N-debenzylated metabolite and a hydroxylated metabolite . The compound’s metabolism is primarily mediated by the CYP3A4 isoenzyme . These metabolic processes can affect the compound’s bioavailability, distribution, and elimination from the body.

Result of Action

The compound’s antagonistic action on the σ1 receptor leads to a variety of effects at the cellular and molecular level. For instance, it has been shown to display analgesic activity against neuropathic pain in the capsaicin pain model . This suggests that the compound could influence neuronal activity and pain signaling pathways.

properties

IUPAC Name |

1'-(cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c18-14(11-5-6-11)17-9-7-16(8-10-17)13-4-2-1-3-12(13)15(19)20-16/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYFEXWVCWVUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)

![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)

![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)

![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)

![N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2418657.png)

![tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate](/img/structure/B2418659.png)